N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
Overview
Description
“N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride” is a complex organic compound. It contains an oxan-4-yl group (a tetrahydropyran ring), a tetrahydroisoquinoline group (a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring), and a carboxamide group (a carboxylic acid amide functional group). The hydrochloride indicates that it is a salt of hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline and oxan-4-yl (tetrahydropyran) moieties, followed by the introduction of the carboxamide group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline and oxan-4-yl rings, along with the carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The tetrahydroisoquinoline moiety might undergo reactions typical of aromatic compounds, while the oxan-4-yl group might participate in reactions typical of ethers. The carboxamide group could be involved in various reactions, including hydrolysis, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Safety And Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
properties
IUPAC Name |
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14;/h1-4,13-14,16H,5-10H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLVMAFMHYFBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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